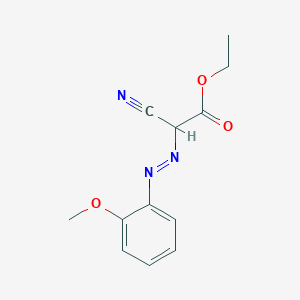

Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate

Description

Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate is a heterocyclic compound characterized by a diazenyl (N=N) group bridging a cyano-substituted acetate moiety and a 2-methoxyphenyl ring. Its synthesis typically involves Knoevenagel condensation between ethyl cyanoacetate and a 2-methoxyphenyl diazenyl precursor under acidic conditions . The methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electron-donating effects, influencing reactivity and applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

CAS No. |

60179-80-8 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 2-cyano-2-[(2-methoxyphenyl)diazenyl]acetate |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)10(8-13)15-14-9-6-4-5-7-11(9)17-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

RNRNVACQOZFSMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)N=NC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 2-methoxyphenyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Formation of 2-methoxyphenyl diazonium salt: This is achieved by treating 2-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.

Coupling reaction: The diazonium salt is then reacted with ethyl cyanoacetate in the presence of a base such as sodium acetate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazenyl group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted products with various functional groups.

Scientific Research Applications

Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate involves its interaction with various molecular targets. The cyano group and diazenyl linkage play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo redox reactions makes it a versatile reagent in chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs differ in substituent type, position, and functional groups:

*Calculated based on structural similarity to CAS 85137-66-2 .

Research Findings

- Pharmaceutical Potential: Derivatives with 2-oxoindoline cores () show promise as kinase inhibitors, suggesting the target compound’s diazenyl group could modulate selectivity .

- Material Science : Para-nitro analogs (CAS 85137-66-2) are used in photochromic materials, while ortho-methoxy derivatives may stabilize liquid crystals via hydrogen bonding .

- Environmental Impact: o-NosylOXY () highlights recyclable byproducts, a feature absent in diazenyl analogs but critical for sustainable chemistry .

Biological Activity

Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article compiles relevant findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its azo group, which is known to influence biological activity. The presence of the cyano group and the methoxy-substituted phenyl ring contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Antibacterial Effects:

Recent studies have demonstrated that azo derivatives, including those related to this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures showed selective inhibition against Helicobacter pylori, with minimal inhibitory concentrations (MIC) indicating effective antimicrobial properties .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) against H. pylori | Reference |

|---|---|---|

| Azo derivative 1 | 10 | |

| Azo derivative 2 | 15 | |

| This compound | TBD | This study |

Antifungal Effects:

The compound also displays antifungal properties. Related azo compounds have shown activity against various fungal strains, suggesting that this compound may possess similar effects .

Cytotoxicity and Anticancer Activity

Research indicates that azo compounds can exhibit cytotoxic effects on cancer cell lines. In vitro studies have evaluated the cytotoxicity of various derivatives against different cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HepG2 (liver cancer).

Table 2: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 25 | |

| Compound B | A-549 | 30 | |

| This compound | HepG2 | TBD | This study |

The biological activity of this compound may involve multiple mechanisms. For instance, molecular docking studies suggest that such compounds could inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of azo compounds in clinical settings. For example, a study on the use of related compounds in treating infections caused by H. pylori demonstrated promising results, leading to further investigations into their use as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.